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Introduction

TNG260 is a first-in-class, orally bioavailable small molecule that selectively inhibits the

CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex.[1][2] The

CoREST complex, which includes histone deacetylase 1 (HDAC1) and lysine-specific

demethylase 1 (LSD1), plays a crucial role in transcriptional repression.[3][4] In cancers with

loss-of-function mutations in the STK11 tumor suppressor gene, the CoREST complex

contributes to an immune-evasive tumor microenvironment, leading to resistance to immune

checkpoint inhibitors like anti-PD-1 therapy.[1][5][6] TNG260 is designed to reverse this

immune evasion by inhibiting the deacetylase activity of HDAC1 within the CoREST complex.

[1][6] This inhibition leads to increased histone acetylation, chromatin remodeling, and the

upregulation of immunomodulatory genes, including those involved in antigen presentation and

T-cell recruitment.[1][5] Consequently, TNG260 sensitizes STK11-mutant tumors to anti-PD-1

immunotherapy.[5][6]

These application notes provide detailed protocols for a selection of key cell-based assays to

evaluate the efficacy of TNG260 in relevant cancer cell models.
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Caption: TNG260 inhibits the CoREST complex, leading to an anti-tumor immune response.
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Application Note 1: Assessment of CoREST Target
Engagement by Histone Acetylation Assay
Principle

TNG260 inhibits the HDAC1 component of the CoREST complex, leading to an accumulation

of acetylated histones, a hallmark of chromatin relaxation and transcriptional activation.[1]

Western blotting is a robust method to detect the increase in specific histone acetylation marks

(e.g., acetylated-Histone H3 at Lysine 9, Ac-H3K9, or Lysine 27, Ac-H3K27) in cells treated with

TNG260, thereby confirming target engagement.[2][7]

Protocol: Western Blot for Histone Acetylation

Cell Culture and Treatment:

Seed STK11-mutant cancer cell lines (e.g., A549, or MC38 cells with STK11 knockout) in

6-well plates.[7][8]

Allow cells to adhere and reach 70-80% confluency.

Treat cells with a dose range of TNG260 (e.g., 10 nM - 1 µM) or vehicle control (e.g., 0.1%

DMSO) for a specified time (e.g., 24-48 hours).[1]

Histone Extraction:

Wash cells twice with ice-cold PBS.

Lyse cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease

and HDAC inhibitors.[9]

Alternatively, perform acid extraction for histone enrichment.

Quantify protein concentration using a BCA or Bradford assay.[9]

SDS-PAGE and Protein Transfer:
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Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-

10 minutes.[9]

Load equal amounts of protein (e.g., 20-30 µg of whole-cell lysate or 0.5 µg of purified

histones) onto a high-percentage (e.g., 12-15%) SDS-polyacrylamide gel to resolve low

molecular weight histones.[9]

Transfer separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is

recommended for small histone proteins).

Immunoblotting:

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered

saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for an acetylated histone mark

(e.g., anti-acetyl-H3K9 or anti-acetyl-H3K27) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

To normalize for loading, probe a separate membrane or strip and re-probe the same

membrane with an antibody against total Histone H3 or another loading control like β-

actin.[2][10]

Detection and Analysis:

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Quantify band intensities using densitometry software (e.g., ImageJ).[10]

Normalize the intensity of the acetylated histone band to the total histone or loading

control band.[2][10]
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Present data as fold change relative to the vehicle-treated control.

Quantitative Data Summary

Cell Line
TNG260
Concentrati
on

Duration
Measured
Endpoint

Result Citation

STK11-

deficient

tumors (in

vivo)

80 mg and

120 mg
7 days

Acetyl-H3K9

levels
Increased [2][11]

STK11-

deficient

tumors

(clinical)

80 mg and

120 mg QD
N/A

Histone H4K5

acetylation
Increased [11]

Application Note 2: Evaluation of
Immunomodulatory Effects on Gene Expression
Principle

A key mechanism of TNG260's efficacy is the transcriptional reprogramming of cancer cells to

create a more immunologically active tumor microenvironment.[7][12] This involves the

upregulation of genes associated with innate and adaptive immunity, such as T-cell-recruiting

chemokines (e.g., CXCL9, CXCL10) and genes involved in antigen presentation (e.g., MHC

class I components, PD-L1).[1][12] Quantitative Real-Time PCR (qRT-PCR) is a sensitive

method to measure changes in the mRNA levels of these target genes following TNG260

treatment.[13]

Protocol: Quantitative RT-PCR (qRT-PCR)

Cell Culture and Treatment:

Culture STK11-mutant cancer cells (e.g., MC38-sgStk11) as described in Application Note

1.[1]
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Treat cells with TNG260 (e.g., 400 nM) or vehicle control for a suitable duration (e.g., 48-

72 hours) to allow for transcriptional changes.[1]

RNA Extraction and cDNA Synthesis:

Isolate total RNA from cells using a commercial kit (e.g., TRIzol or RNeasy kit) according

to the manufacturer's instructions.[13]

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

Synthesize complementary DNA (cDNA) from a standardized amount of RNA (e.g., 1 µg)

using a reverse transcription kit with oligo(dT) or random hexamer primers.[14][15]

qRT-PCR Reaction:

Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should contain

diluted cDNA, forward and reverse primers for the gene of interest (e.g., CXCL9, CXCL10,

CD274 (PD-L1)), and a SYBR Green or probe-based qPCR master mix.[13][14]

Include a no-template control (NTC) for each primer set to check for contamination.[16]

Run reactions in triplicate for each sample and gene.[14]

Data Analysis:

Perform the qPCR reaction in a real-time PCR cycler.

Determine the cycle threshold (Ct) values for each reaction.

Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH,

ACTB).[13]

Calculate the relative gene expression using the 2-ΔΔCt method.[13]

Present the results as fold change in gene expression in TNG260-treated cells compared

to vehicle-treated cells.

Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.tangotx.com/wp-content/uploads/SITC2023_TNG260_final.pdf
https://www.mdpi.com/2304-8158/14/23/4126
https://pmc.ncbi.nlm.nih.gov/articles/PMC1402222/
https://www.clyte.tech/post/a-detailed-guide-to-quantitative-rt-pcr-qrt-pcr-protocols
https://www.mdpi.com/2304-8158/14/23/4126
https://pmc.ncbi.nlm.nih.gov/articles/PMC1402222/
https://www.genscript.com/site2/document/316_20050506155017.DOC
https://pmc.ncbi.nlm.nih.gov/articles/PMC1402222/
https://www.mdpi.com/2304-8158/14/23/4126
https://www.mdpi.com/2304-8158/14/23/4126
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line
TNG260
Concentrati
on

Duration Gene Target
Fold
Change
(mRNA)

Citation

MC38-

sgStk11
400 nM 48 hours

CXCL9,

CXCL10,

CXCL11

Increased [1]

STK11-

deficient cells
Not specified Not specified

Antigen

presentation

genes

Upregulated [1][12]

STK11-

deficient cells
Not specified Not specified

Interferon-

gamma

pathway

genes

Upregulated [12]

Application Note 3: T-cell Migration (Chemotaxis)
Assay
Principle

TNG260 treatment induces cancer cells to secrete chemokines like CXCL9 and CXCL10,

which act as chemoattractants for immune cells, particularly activated T-cells expressing the

CXCR3 receptor.[1][17] A transwell migration assay, also known as a Boyden chamber assay,

is a standard method to quantify the ability of conditioned media from TNG260-treated cancer

cells to promote T-cell migration in vitro.[18]

Experimental Workflow: T-cell Migration Assay
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Caption: Workflow for assessing T-cell migration towards TNG260-treated cancer cells.
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Protocol: Transwell Migration Assay

Preparation of Conditioned Media:

Culture STK11-mutant cancer cells to ~70% confluency in complete media.

Replace with serum-free or low-serum media and treat with TNG260 (e.g., 400 nM) or

vehicle for 48 hours.[1]

Collect the supernatant (conditioned media), centrifuge to remove cell debris, and store at

-80°C or use immediately.

Preparation of T-cells:

Isolate primary human or mouse T-cells (e.g., CD8+ T-cells) from peripheral blood

mononuclear cells (PBMCs) or spleens.

Activate T-cells for 2-3 days using anti-CD3/CD28 antibodies or other appropriate stimuli.

Migration Assay Setup:

Use a transwell plate with inserts containing a porous membrane (e.g., 5 or 8 µm pore

size, suitable for lymphocytes).

Add 600 µL of the prepared conditioned media to the lower wells of the plate. Include a

negative control (unconditioned media) and a positive control (media with a known

chemoattractant like recombinant CXCL10).

Resuspend activated T-cells in serum-free media and add 100 µL containing a specific

number of cells (e.g., 1 x 105 cells) to the upper chamber of each insert.

Incubation and Quantification:

Incubate the plate at 37°C in a CO₂ incubator for 4 to 24 hours. The optimal time should

be determined empirically.

After incubation, remove the inserts.
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Quantify migrated cells in the lower chamber using one of the following methods:

Cell Counting: Collect the media from the lower chamber and count the cells using a

hemocytometer or an automated cell counter.

Flow Cytometry: Stain the cells in the lower chamber for T-cell markers (e.g., CD3, CD8)

and count them using a flow cytometer with counting beads.

Viability Assay: Add a viability reagent (e.g., CellTiter-Glo) to the lower chamber and

measure luminescence, which is proportional to the number of viable migrated cells.

Data Analysis:

Calculate the number or percentage of migrated T-cells for each condition.

Compare the migration towards conditioned media from TNG260-treated cells versus

vehicle-treated cells.

Quantitative Data Summary

Cancer Cell
Line

TNG260
Treatment

Effector Cells Result Citation

STK11 wild-type

(with STK11 KO)

400 nM for 48

hours
Activated T-cells

TNG260

reverses the

negative effect of

STK11 loss on T-

effector cell

migration.

[1]

Application Note 4: Cell Viability and Cytotoxicity
Assays
Principle

While the primary mechanism of TNG260 is immunomodulatory rather than directly cytotoxic, it

is essential to assess its effect on the viability and proliferation of cancer cells.[6][8] Standard
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cell viability assays, such as those based on metabolic activity (MTT) or ATP content (CellTiter-

Glo), are used to determine the half-maximal inhibitory concentration (IC₅₀) and to understand

the direct anti-proliferative effects of the compound.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo)

Cell Seeding:

Seed cancer cells (e.g., A549, MC38) in a 96-well, opaque-walled plate at a

predetermined optimal density (e.g., 2,000 - 5,000 cells/well) in 100 µL of culture medium.

Incubate overnight to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of TNG260 in culture medium.

Add the diluted compound to the wells. Include wells with vehicle control (e.g., DMSO) and

wells with medium only (for background measurement).

Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO₂

atmosphere.

Assay Procedure:

Equilibrate the plate and the CellTiter-Glo reagent to room temperature.

Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each

well (e.g., 100 µL).

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition and Analysis:

Measure luminescence using a plate reader.
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Subtract the average background luminescence from all experimental wells.

Calculate the percentage of cell viability relative to the vehicle control.

Plot the percentage of viability against the logarithm of the TNG260 concentration and use

a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀

value.

Quantitative Data Summary

Parameter Value Cell Line Assay Citation

Cellular IC₅₀ of

HDAC1
110 nM Not specified NanoBRET [8]

Cellular IC₅₀ of

HDAC3
1070 nM Not specified NanoBRET [8]

Selectivity for

CoREST

complex

~500-fold over

NuRD and Sin3
Not specified Biochemical [1][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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